2-Chloro-5-(methylsulfonyl)pyridine
Description
Building Block for Heterocyclic Compound Synthesis
The compound is instrumental in the creation of more complex heterocyclic structures, leveraging the reactivity of its chloro and methylsulfonyl substituents.
2-Chloro-5-(methylsulfonyl)pyridine is a key starting material for synthesizing a variety of substituted pyridine (B92270) derivatives. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups. This reactivity is fundamental to creating molecules with specific steric and electronic properties.
Research has demonstrated the use of related building blocks for the synthesis of fused pyrido-oxazines. acs.org This highlights the potential of manipulating the substituents on the pyridine ring to facilitate intramolecular cyclization reactions, leading to the formation of more complex, fused heterocyclic systems.
The strategic placement of the chloro and methylsulfonyl groups on the pyridine ring allows for regioselective reactions, making this compound an excellent precursor for polysubstituted pyridines. acs.orgnih.gov By sequentially reacting at different positions, chemists can construct highly functionalized pyridine cores with precise control over the substitution pattern.
Derivatization Strategies for Novel Chemical Scaffolds
The inherent reactivity of this compound allows for a multitude of derivatization strategies, paving the way for the creation of novel chemical scaffolds with potential applications in drug discovery and materials science.
The chloro group at the 2-position of the pyridine ring makes the compound an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgyoutube.com This powerful carbon-carbon bond-forming reaction enables the introduction of a wide range of aryl and heteroaryl groups at this position. organic-chemistry.orgresearchgate.net The Suzuki-Miyaura coupling is a three-step catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst has been shown to be effective for the coupling of challenging substrates like chloropyridines. organic-chemistry.org
Recent advancements have also highlighted the use of pyridine sulfinates as effective coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering an alternative to often unstable pyridine boronic acids. rsc.orgtcichemicals.com
Table 1: Examples of Cross-Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 2-chloropyridine (B119429) | arylboronic acid | Pd catalyst, base | 2-arylpyridine | researchgate.net |
| 3-amino-2-chloropyridine | 2-methoxyphenylboronic acid | Pd-phosphine catalyst | 3-amino-2-(2-methoxyphenyl)pyridine | organic-chemistry.org |
| 5-amino-2-chloropyridine | 2,6-dimethylphenylboronic acid | Pd-phosphine catalyst | 5-amino-2-(2,6-dimethylphenyl)pyridine | organic-chemistry.org |
The versatility of this compound and its derivatives allows for the creation of libraries of synthons. rsc.org These collections of building blocks, each with unique functionalization, can be used in high-throughput screening and combinatorial chemistry to accelerate the discovery of new lead compounds in drug development. The ability to systematically modify the pyridine scaffold through various reactions makes this compound a valuable tool for generating chemical diversity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methylsulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZFEPYQSVATSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 5 Methylsulfonyl Pyridine
Established Synthetic Routes and Strategies
Chlorination Reactions of Pyridine (B92270) Derivatives
The conversion of a hydroxyl or a related group at the 2-position of the pyridine ring to a chloro substituent is a common and crucial step in the synthesis of the target molecule. This transformation is typically accomplished using various chlorinating agents.
Thionyl chloride is a widely used reagent for the conversion of hydroxypyridines (or their tautomeric pyridone forms) to chloropyridines. prepchem.comgoogle.commasterorganicchemistry.comwikipedia.org The reaction of a 2-hydroxypyridine (B17775) derivative with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the 2-chloropyridine (B119429). masterorganicchemistry.com
For instance, the conversion of 2-chloro-5-(hydroxymethyl)pyridine to 2-chloro-5-(chloromethyl)pyridine (B46043) using thionyl chloride in 1,2-dichloroethane (B1671644) has been reported. prepchem.com A mixture of the starting material is added dropwise to a solution of thionyl chloride and the reaction is heated under reflux. prepchem.com While this example illustrates the chlorination of a hydroxyl group on a side chain, the principle is applicable to the chlorination of a 2-hydroxypyridine. The reaction of 2-hydroxypyridines with thionyl chloride is a standard procedure for introducing a chlorine atom at the 2-position. youtube.com
A general representation of this transformation on a hypothetical precursor is shown below:
Scheme 1: Chlorination of a 2-Hydroxypyridine Derivative with Thionyl Chloride
OH Cl
| |
/ \ / \
N==C N==C
/ \ / \
| | + SOCl₂ -> | | + SO₂ + HCl
C------C-SO₂CH₃ C------C-SO₂CH₃
/ \ / / \ /
H C==CH H C==CH
| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield | Reference |
| 2-Chloro-5-(hydroxymethyl)pyridine | Thionyl Chloride | 1,2-Dichloroethane | Reflux | 4.5 h | 2-Chloro-5-(chloromethyl)pyridine | High | prepchem.com |
| 2-Hydroxy-1,4-naphthoquinone | Thionyl Chloride | Neat | Reflux | 22 h | 2-Chloro-1,4-naphthoquinone | 86% | chemicalbook.com |
| 4-Hydroxy-2-quinolones | Thionyl Chloride | - | - | - | Spiro-benzo prepchem.comprepchem.comoxathioles and other products | - | epo.org |
Note: The table includes examples of thionyl chloride used for chlorination of hydroxyl groups in different aromatic systems to illustrate the versatility of the reagent.
Phosphorus pentachloride (PCl₅), often in combination with phosphorus oxychloride (POCl₃), is a potent chlorinating agent for converting hydroxypyridines and their derivatives to the corresponding chloropyridines. masterorganicchemistry.comgoogle.com This mixture is known to be a very strong chlorinating system capable of chlorinating a wide variety of compounds. google.com The reaction typically involves heating the substrate with the chlorinating agent, sometimes in a high-boiling solvent.
For example, a process for preparing 2-chloro-5-methylpyridine (B98176) involves the chlorination of 2-hydroxy-5-methyl-pyridine (the tautomer of 5-methyl-2(1H)-pyridone) with a chlorinating agent, where phosphorus oxychloride is mentioned as a preferred option. google.comorganic-chemistry.org In another instance, a mixture of phosphorus(V) chloride and phosphoryl chloride is used to convert 2-alkoxy-5-alkoxymethyl-pyridine derivatives into 2-chloro-5-chloromethyl-pyridine. google.com
The general reaction can be depicted as:
Scheme 2: Chlorination of a 2-Hydroxypyridine Derivative with Phosphorus Pentachloride
OH Cl
| |
/ \ / \
N==C N==C
/ \ / \
| | + PCl₅ -> | | + POCl₃ + HCl
C------C-SO₂CH₃ C------C-SO₂CH₃
/ \ / / \ /
H C==CH H C==CH
```***
Reactant Reagent Temperature Product Reference 2-Alkoxy-5-alkoxymethyl-pyridine PCl₅ / POCl₃ 10°C - 120°C 2-Chloro-5-chloromethyl-pyridine google.com 2-Oxo-5-methyl-5,6-dihalopiperidine POCl₃ 80°C - 130°C 2-Chloro-5-methylpyridine google.comorganic-chemistry.org α-Amino acids PCl₅ - α-Ammonium-Acylchloride
Note: The table provides examples of PCl₅ and POCl₃ used in chlorination reactions of various substrates to show the applicability of these reagents.
Trichloroisocyanuric acid (TCCA) is a versatile, safe, and efficient reagent for chlorination reactions. wikipedia.orgIt is a stable solid that can be used under mild conditions and is considered a greener alternative to other chlorinating agents. organic-chemistry.orgThe byproduct, cyanuric acid, is easily removed by filtration.
TCCA has been successfully employed for the chlorination of various pyridine derivatives. For example, a method for the preparation of 2-chloro-5-chloromethylpyridine from 2-chloro-5-methyl pyridine using TCCA in the presence of an initiator has been patented. The reaction is carried out at elevated temperatures. In another study, the allylic chlorination of a methyl group on a pyridine ring was achieved using TCCA in refluxing chloroform, affording the product in good yield.
prepchem.com
The chlorination of a 2-hydroxypyridine precursor with TCCA would proceed as follows:
***
**Scheme 3: Chlorination of a 2-Hydroxypyridine Derivative with TCCA**
OH Cl
| |
/ \ / \
N==C N==C
/ \ / \
| | + (CONCl)₃ (TCCA) -> | | + (CONH)₃ (Cyanuric Acid)
C------C-SO₂CH₃ C------C-SO₂CH₃
/ \ / / \ /
H C==CH H C==CH***
Reactant Reagent Solvent Temperature Time Product Yield Reference 2,3-dimethyl-4-(methylsulfonyl)pyridine TCCA Chloroform Reflux 1 h 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine 82% prepchem.com 2-Chloro-5-methyl pyridine TCCA Neat 80°C - 200°C - 2-Chloro-5-chloromethylpyridine -
Note: This table shows examples of TCCA being used for chlorination on the side chain of a pyridine ring, which demonstrates its utility in chlorinating pyridine derivatives.
Methylsulfonyl Group Installation
The introduction of the methylsulfonyl group is another key aspect of the synthesis. This is most commonly achieved through the oxidation of a corresponding methylthio (or methylmercapto) precursor.
The oxidation of a methylthio group to a methylsulfonyl group is a reliable and high-yielding transformation. A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice.
A relevant example is the oxidation of 4-methylthio-pyridine-N-oxide to 4-(methylsulfonyl)pyridine-N-oxide using 30% hydrogen peroxide. prepchem.comThe reaction is carried out at an elevated temperature over an extended period. prepchem.comThis method is described as highly atom-economic and free of solvents and catalysts. prepchem.comFollowing the oxidation, the N-oxide can be deoxygenated to yield the final pyridine derivative.
prepchem.com
This two-step sequence, oxidation followed by deoxygenation, can be applied to a 2-chloro-5-(methylthio)pyridine (B1371480) precursor to furnish the desired 2-Chloro-5-(methylsulfonyl)pyridine.
The oxidation step is illustrated below:
***
**Scheme 4: Oxidation of a 2-Chloro-5-(methylthio)pyridine Precursor**
Cl Cl
| |
/ \ / \
N==C N==C
/ \ / \
| | + H₂O₂ -> | | + H₂O
C------C-SCH₃ C------C-SO₂CH₃
/ \ / / \ /
H C==CH H C==CH***
Reactant Reagent Temperature Time Product Yield Reference 4-Methylthio-2,3-dimethyl-pyridine-1-oxide 30% H₂O₂ 75°C 24 h 4-Methanesulfonyl-2,3-dimethyl-pyridine-1-oxide 85% prepchem.com
Note: This table provides a specific example of the oxidation of a methylthio group on a pyridine N-oxide ring system, which is a strong precedent for the synthesis of the target compound.
Table of Compounds
Compound Name This compound Thionyl Chloride Phosphorus Pentachloride Trichloroisocyanuric Acid 2-Chloro-5-(hydroxymethyl)pyridine 1,2-Dichloroethane 2-Chloro-5-(chloromethyl)pyridine 2-Hydroxy-1,4-naphthoquinone 2-Chloro-1,4-naphthoquinone 4-Hydroxy-2-quinolones Spiro-benzoo prepchem.comprepchem.comxathioles Phosphorus Oxychloride 2-Hydroxy-5-methyl-pyridine 5-Methyl-2(1H)-pyridone 2-Chloro-5-methylpyridine 2-Alkoxy-5-alkoxymethyl-pyridine 2-Oxo-5-methyl-5,6-dihalopiperidine α-Amino acids α-Ammonium-Acylchloride Cyanuric Acid Chloroform 2,3-dimethyl-4-(methylsulfonyl)pyridine 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine Hydrogen Peroxide 4-Methylthio-pyridine-N-oxide 4-(Methylsulfonyl)pyridine-N-oxide 2-Chloro-5-(methylthio)pyridine 4-Methylthio-2,3-dimethyl-pyridine-1-oxide 4-Methanesulfonyl-2,3-dimethyl-pyridine-1-oxide
Methylsulfonyl Group Installation
Regioselectivity and Chemoselectivity in Synthesis
Achieving the desired substitution pattern on a pyridine ring requires precise control over reaction conditions to ensure high regioselectivity (control of position) and chemoselectivity (control of which functional group reacts).
The halogenation of pyridine rings is notoriously challenging due to the electron-deficient nature of the ring system, which deactivates it towards standard electrophilic aromatic substitution (EAS). nih.gov Such reactions, when they do occur, typically require harsh conditions and direct the incoming electrophile to the 3-position. nih.govresearchgate.net
To achieve different substitution patterns, chemists employ various strategies:
2-Position Halogenation: This can be achieved by using pyridine N-oxides, which alters the electronic properties of the ring, making the 2- and 4-positions more susceptible to attack. nih.govnih.gov
4-Position Halogenation: Strategies for 4-selective halogenation often involve multi-step sequences. One approach is the conversion of pyridines into N-oxides, followed by nitration at the 4-position, and subsequent conversion of the nitro group to a halogen. nih.gov A more modern method involves the use of specially designed phosphine (B1218219) reagents that are installed at the 4-position as phosphonium (B103445) salts and then displaced by a halide nucleophile. nih.govchemrxiv.orgacs.org
These selective methods are crucial for creating specific halopyridine building blocks necessary for synthesizing complex targets like this compound.
When a pyridine ring contains multiple halogen atoms, selective functionalization becomes possible due to the different reactivities of the halogens at various positions. A prime example is the derivatization of 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. acs.org In this molecule, the fluorine atom at the 3-position is selectively displaced by various nucleophiles, leaving the chlorine at the 5-position and the methylsulfonyl group at the 2-position intact. acs.org
This selectivity allows for the introduction of diverse functional groups with high precision. For example, cyclic amines such as morpholine (B109124) and N-Boc piperazine (B1678402) react under mild conditions to displace the fluoride (B91410), affording the corresponding 3-amino-substituted pyridines in high yields (≥85%). acs.org
Table 1: Selective Functionalization of 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine
| Nucleophile | Reagents | Temperature (°C) | Time (h) | Product Yield |
| Morpholine | Na2CO3, CPME | 60 | 2 | ≥85% |
| N-Boc piperazine | Na2CO3, CPME | 60 | 2 | ≥85% |
| (Methoxymethyl)pyrrolidine | Na2CO3, CPME | 60 | 2 | ≥85% |
| 3-Methylmorpholine | Na2CO3, CPME | 110 | 48 | Modest |
Data sourced from Wiley et al. (2024). acs.org
This demonstrates that the substitution pattern of a pre-functionalized building block dictates the reaction's regioselectivity, enabling convergent and diversity-oriented synthetic strategies. acs.org
Advanced Synthetic Techniques and Process Optimization
Modern chemical manufacturing emphasizes efficiency, safety, and sustainability. Advanced techniques like continuous flow reactions and the application of green chemistry principles are becoming standard in process optimization.
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater product consistency. wipo.int A method for preparing 2-chloro-5-methylpyridine, a key precursor, has been developed using a continuous flow system. wipo.int In this process, a solution of pyridine oxide and an organic nitrogen base is mixed with a chlorinating agent solution, and the resulting mixture is then reacted with hydrogen chloride. wipo.int This approach improves the quality stability of the product and achieves higher productivity and yield compared to conventional batch methods. wipo.int The design of novel bioactive derivatives of 2-chloro-5-(chloromethyl)pyridine has also been achieved using a rapid and efficient continuous flow reaction module. asianpubs.org
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.com Key principles include maximizing atom economy, using safer solvents, and improving energy efficiency. skpharmteco.com The use of auxiliary substances like solvents accounts for a significant portion of the mass and environmental impact of a standard chemical operation. skpharmteco.com Therefore, choosing greener solvents, or designing processes that minimize their use, is a critical aspect of sustainable synthesis. skpharmteco.com
In the synthesis of sulfonylated pyridines, modifications have been reported that align with green chemistry principles. For example, the oxidation of a thiomethyl pyridine intermediate can be achieved using 30% hydrogen peroxide (H₂O₂), a highly atom-economic oxidant that avoids the need for solvents or catalysts. orientjchem.org Similarly, using trichloroisocyanuric acid (TCCA) for chlorination is considered advantageous as it is safe to handle and efficiently utilizes all three of its chlorine atoms. orientjchem.org
To quantify the "greenness" of a chemical reaction, metrics such as Atom Economy (AE) and Reaction Mass Efficiency (RME) are used. buecher.deresearchgate.net
Atom Economy (AE): Introduced by Barry Trost, AE calculates the proportion of reactant atoms that are incorporated into the desired product. primescholars.com It provides a theoretical measure of efficiency, assuming 100% yield and stoichiometric amounts of reactants. buecher.delibretexts.org% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com
Reaction Mass Efficiency (RME): RME is a more practical metric that considers the actual masses of reactants, including any excess, as well as the reaction yield. researchgate.netmygreenlab.orgRME = (Mass of Isolated Product / Total Mass of Reactants) x 100 mygreenlab.org
In a modified synthesis of a related compound, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, a green metrics assessment was performed. orientjchem.org The analysis revealed that the oxidation step of the thiomethyl pyridine-N-oxide intermediate had a very low E-factor (an inverse measure of efficiency, where lower is better) of 3.2, indicating minimal waste generation for that step. orientjchem.org Such assessments are vital for identifying and optimizing the least efficient steps in a synthetic route, thereby reducing environmental impact. researchgate.net
Green Chemistry Principles in Synthesis
E-Factor Analysis
The E-Factor (Environmental Factor) is a crucial metric in green chemistry that quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste divided by the mass of the desired product. A lower E-Factor signifies a more environmentally benign process. While specific E-Factor data for the entire synthesis of this compound is not extensively published, analysis of analogous reactions provides valuable insights.
For instance, in a modified synthesis of a related compound, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, a green metric assessment was performed. orientjchem.org The oxidation of the corresponding methylthio-pyridine-N-oxide to the sulfone, a key transformation also required for this compound, was identified as a step with a notably low E-Factor of 3.2. orientjchem.org This indicates a significant reduction in waste generation compared to other steps in the synthesis. orientjchem.org
The E-Factors for various chemical industries highlight the importance of process optimization. researchgate.net By focusing on minimizing waste through metrics like the E-Factor, the chemical industry can move towards more sustainable manufacturing practices. researchgate.net The goal is to design processes where the majority of the materials used are converted into the final product, thus approaching a waste-free ideal. researchgate.net
Table 1: Illustrative E-Factor Comparison for a Key Oxidation Step
| Step | Reactants | Product | Waste (Theoretical) | E-Factor |
| Oxidation of a methylthio-pyridine derivative | Methylthio-pyridine precursor, Oxidizing agent (e.g., H₂O₂) | Methylsulfonyl-pyridine product | By-products, excess reagents, solvent | 3.2 orientjchem.org |
This table is illustrative and based on data for a structurally related compound.
Solvent-Free and Catalyst-Free Oxidation Methods
A significant contributor to the E-Factor is the use of solvents, which often constitute the largest mass component in a chemical reaction. Therefore, developing solvent-free and catalyst-free methods is a primary goal in green synthesis.
The oxidation of the thioether precursor, 2-chloro-5-(methylthio)pyridine, to the desired sulfone, this compound, is a critical step where such improvements can be implemented. Research on the synthesis of other pyridine derivatives has demonstrated the feasibility of highly atom-economic, solvent- and catalyst-free oxidations. For example, the oxidation of a methythio-pyridine was successfully achieved using 30% hydrogen peroxide (H₂O₂) without the need for a solvent or a catalyst. orientjchem.org This method not only simplifies the reaction setup and purification process but also significantly reduces waste, as the only by-product is water.
Mechanochemical approaches also offer a promising avenue for solvent-free reactions. rsc.org These methods use mechanical energy, such as ball milling, to initiate and sustain chemical reactions, eliminating the need for bulk solvents. rsc.org The application of such techniques to the oxidation of 2-chloro-5-(methylthio)pyridine could lead to a substantial decrease in the environmental footprint of the synthesis.
Table 2: Comparison of Oxidation Methodologies
| Method | Oxidant | Solvent | Catalyst | Key Advantages |
| Traditional Oxidation | Various (e.g., m-CPBA, KMnO₄) | Chlorinated solvents, etc. | Often required | Established methods |
| Solvent- and Catalyst-Free Oxidation | 30% H₂O₂ orientjchem.org | None orientjchem.org | None orientjchem.org | Atom-economic, environmentally benign, simplified workup |
| Mechanochemical Oxidation | Solid oxidants | None rsc.org | None rsc.org | Solvent-free, potential for improved reaction rates |
Waste Reduction Strategies
A holistic approach to waste reduction in the synthesis of this compound involves a critical evaluation of the entire synthetic route, from starting materials to final product purification. Several strategies can be employed to minimize waste:
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is fundamental. researchgate.net This involves choosing reactions with high atom economy, such as addition reactions, over those that generate significant by-products, like elimination or substitution reactions.
Catalysis: The use of catalytic reagents is preferable to stoichiometric ones. researchgate.net Catalysts are used in small amounts and can be recycled, which significantly reduces waste. For instance, in related pyridine syntheses, palladium catalysts have been employed, with an emphasis on their recovery and reuse. patsnap.com
Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with more benign alternatives. researchgate.net For example, the use of high-boiling and potentially toxic solvents like 1,2,4-trichlorobenzene (B33124) in related chlorination reactions could be re-evaluated in favor of greener options or solvent-free conditions. google.com
Process Optimization: Careful control of reaction parameters such as temperature, pressure, and reaction time can improve selectivity and yield, thereby minimizing the formation of by-products and reducing waste. patsnap.com
One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce solvent usage, energy consumption, and waste generation. orientjchem.org
By implementing these strategies, the synthesis of this compound can be made more sustainable, aligning with the principles of green chemistry.
Table 3: Summary of Waste Reduction Strategies
| Strategy | Description | Example Application in Pyridine Synthesis |
| High Atom Economy | Maximize the incorporation of reactant atoms into the product. researchgate.net | Utilizing addition reactions where possible. |
| Catalysis | Employ recyclable catalysts instead of stoichiometric reagents. researchgate.net | Use of recoverable palladium catalysts in cross-coupling reactions. patsnap.com |
| Safer Solvents | Replace hazardous solvents with greener alternatives or eliminate them. researchgate.net | Replacing chlorinated solvents with less toxic options or adopting solvent-free methods. orientjchem.org |
| Process Optimization | Fine-tune reaction conditions to maximize yield and selectivity. patsnap.com | Optimizing temperature and reagent stoichiometry to reduce by-product formation. |
| One-Pot Reactions | Combine multiple synthetic steps into a single procedure. orientjchem.org | Telescoping reaction sequences to avoid intermediate isolation and purification. |
Chemical Reactivity and Transformation Studies of 2 Chloro 5 Methylsulfonyl Pyridine
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental to the chemistry of 2-Chloro-5-(methylsulfonyl)pyridine. These reactions primarily involve the displacement of the chlorine atom at the 2-position of the pyridine (B92270) ring, a position activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom in the ring and the methylsulfonyl group at the 5-position.
Substitution of the Chlorine Atom at the 2-Position
The chlorine atom at the 2-position of the pyridine ring is a good leaving group, facilitating its substitution by a variety of nucleophiles. This reactivity is a cornerstone of the synthetic utility of this compound, allowing for the introduction of diverse functional groups.
The reaction of 2-halopyridines with amines is a well-established method for the synthesis of aminopyridines. researchgate.netyoutube.com In the case of this compound, amination reactions proceed via a nucleophilic aromatic substitution (SNAr) mechanism. youtube.com This process involves the attack of an amine nucleophile on the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer intermediate, which then expels the chloride ion to yield the substituted product. nih.gov The reaction is often facilitated by the use of a base to deprotonate the amine, increasing its nucleophilicity. researchgate.net
A variety of amines can be employed in these reactions, including primary and secondary amines, to afford the corresponding 2-amino-5-(methylsulfonyl)pyridine (B1603942) derivatives. For instance, the reaction with aniline (B41778) derivatives can be carried out under microwave conditions to produce 2-anilinopyrimidine derivatives. researchgate.net
Table 1: Examples of Amination Reactions
| Amine | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Aniline | 2-Anilino-5-(methylsulfonyl)pyridine | Microwave irradiation | researchgate.net |
Thiolation reactions of this compound introduce a sulfur-containing functional group at the 2-position. These reactions are typically carried out with thiols or their corresponding thiolates, which are potent nucleophiles. The resulting 2-thio-5-(methylsulfonyl)pyridine derivatives are valuable intermediates in organic synthesis. chemrxiv.org
The reaction of 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate with a broad range of thiols and thiolates at room temperature provides a straightforward and mild method for the synthesis of 2-thiopyridiniums. chemrxiv.org This approach avoids the need for harsh conditions or expensive catalysts. chemrxiv.org
Table 2: Examples of Thiolation Reactions
| Thiol/Thiolate | Product | Reaction Conditions | Reference |
|---|
Alkoxylation involves the substitution of the chlorine atom with an alkoxy group, typically from an alcohol in the presence of a base or a metal alkoxide. This reaction leads to the formation of 2-alkoxy-5-(methylsulfonyl)pyridine derivatives. The synthesis of 2-alkoxy-5-alkoxymethylpyridines can be achieved by reacting a 3-dichloromethylpyridine with an alcohol and the corresponding alkali metal alkoxide. google.com
The reaction of 2-amino-5-iodopyridine (B21400) with sodium methoxide (B1231860) in the presence of copper powder yields 2-amino-5-methoxypyridine. prepchem.com While not a direct alkoxylation of the title compound, this illustrates a related transformation on a substituted pyridine ring.
Table 3: Examples of Alkoxylation Reactions
| Alcohol/Alkoxide | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Alcohol/Alkali metal alkoxide | 2-Alkoxy-5-alkoxymethylpyridine | 0°C to 150°C | google.com |
Substitution Involving the Methylsulfonyl Group
While the chlorine atom is the more common site for nucleophilic substitution, the methylsulfonyl group can also be involved in substitution reactions under certain conditions. Heteroaryl sulfones have been recognized as effective reagents for the metal-free arylation of cysteine. acs.org The reactivity of 2-sulfonylpyrimidines is influenced by the substituents on the pyrimidine (B1678525) ring, with substitution at the 5-position having a significant effect. acs.org
Oxidative and Reductive Transformations of the Methylsulfonyl Moiety
The methylsulfonyl group in this compound can undergo both oxidation and reduction.
Oxidation of a related compound, 2-thiopyridine, with potassium permanganate (B83412) can lead to the formation of the corresponding 2-sulfonylpyridinium salt. chemrxiv.org
Reductive activation of certain prodrugs containing a bis(methylsulfonyl)hydrazine moiety can occur under hypoxic conditions, leading to the generation of a reactive intermediate. nih.gov This suggests that the methylsulfonyl group in this compound could potentially be reduced under specific enzymatic or chemical conditions.
Mechanistic Investigations of Key Reactions
The presence of the chlorine atom at the 2-position and the methylsulfonyl group at the 5-position makes this compound an intriguing substrate for mechanistic studies, particularly concerning nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for heteroaromatic compounds like pyridine. The reaction generally proceeds via an addition-elimination mechanism. nih.gov In this pathway, a nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.
For pyridine derivatives, the nitrogen atom within the ring acts as a powerful electron-withdrawing group, deactivating the ring towards electrophilic attack but significantly activating it for nucleophilic substitution, especially at the ortho (2- and 6-) and para (4-) positions. nih.gov The presence of additional electron-withdrawing substituents, such as the methylsulfonyl group in this compound, further enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. nih.gov
Kinetic studies on analogous systems, such as 2-chloro-5-nitropyrimidine, have been instrumental in elucidating the mechanistic details of SNAr reactions. These studies often reveal a stepwise mechanism, though borderline cases leading to concerted pathways have also been suggested. researchgate.net The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent.
Recent research has also shed light on the possibility of concerted SNAr mechanisms, where the formation of the new bond and the breaking of the old bond occur in a single step, bypassing a stable Meisenheimer intermediate. nih.gov Evidence from kinetic isotope effects and DFT calculations suggests that this concerted pathway may be more common than previously assumed, particularly with good leaving groups. nih.gov
The table below summarizes the reactivity of various substituted pyridines in SNAr reactions, highlighting the activating effect of electron-withdrawing groups.
| Compound Name | Activating Group | Relative Reactivity |
| 2-Chloropyridine (B119429) | None | Base |
| 2-Chloro-5-nitropyridine | Nitro (-NO₂) | High |
| 2-Chloro-5-cyanopyridine | Cyano (-CN) | High |
| This compound | Methylsulfonyl (-SO₂CH₃) | High (inferred) |
This table is illustrative and based on general principles of SNAr reactivity. Specific kinetic data for this compound is not widely available.
The formation of a Meisenheimer complex is a cornerstone of the classical SNAr mechanism. libretexts.org This intermediate is a resonance-stabilized, negatively charged species. libretexts.org For this compound, the attack of a nucleophile at the C-2 position would lead to a Meisenheimer complex where the negative charge is delocalized over the pyridine ring and the electron-withdrawing methylsulfonyl group.
Computational studies on the closely related 2-MeSO₂-4-chloropyrimidine have provided valuable insights into the transition state of such reactions. These studies indicate that non-covalent interactions, such as hydrogen bonding between the nucleophile and the methylsulfonyl group, can play a crucial role in directing the nucleophilic attack and stabilizing the transition state. wuxiapptec.com Specifically, the interaction with the acidic protons of the methyl group on the sulfone can lower the energy barrier for substitution at the adjacent C-2 position. wuxiapptec.com
The stability of the Meisenheimer complex itself is a topic of ongoing discussion. While they are often depicted as stable intermediates, some evidence suggests they may exist as transition states in certain SNAr reactions. nih.gov The nature of the reactants and the reaction conditions ultimately determine whether a stable intermediate is formed or if the reaction proceeds through a more concerted transition state.
Molecular orbital calculations on 2-chloropyridine derivatives have shown that the reaction rate is influenced by the change in Gibbs free energy between the initial state and the transition state, which is affected by the presence and position of substituents. nih.gov
The reactivity of this compound is profoundly influenced by its two key functional groups: the chloro group and the methylsulfonyl group.
The chloro group at the 2-position serves as a good leaving group in SNAr reactions. Its departure is a critical step in the completion of the substitution reaction. The "element effect" in SNAr reactions often shows that fluoride (B91410) is the best leaving group among the halogens, followed by chloride and bromide, which have similar leaving group abilities. researchgate.net
The methylsulfonyl group (-SO₂CH₃) at the 5-position is a strong electron-withdrawing group. Its primary role is to activate the pyridine ring towards nucleophilic attack by reducing the electron density at the carbon atoms, particularly at the ortho and para positions relative to the nitrogen. nih.gov This activation is crucial for the facile occurrence of SNAr reactions. Furthermore, as suggested by computational studies on analogous pyrimidines, the methylsulfonyl group can also participate in directing the regioselectivity of the nucleophilic attack through hydrogen bonding interactions. wuxiapptec.com In some contexts, the methylsulfonyl group itself can act as a leaving group, demonstrating its versatile role in the chemical transformations of the parent molecule. rsc.org
The synergistic effect of the ring nitrogen and the methylsulfonyl group makes the C-2 and C-6 positions of the pyridine ring in this compound highly electrophilic and thus susceptible to nucleophilic substitution.
Applications As a Synthetic Intermediate in Organic Chemistry
Derivatization Strategies for Novel Chemical Scaffolds
Conversion to Hydrazine (B178648) Derivatives for Further Reactions
The resulting 2-hydrazinyl-5-(methylsulfonyl)pyridine is a versatile intermediate, primarily due to the reactive hydrazine moiety. This functional group can readily participate in a variety of subsequent reactions, most notably condensation and cyclization reactions, to form a diverse range of heterocyclic systems.
One of the most common applications of 2-hydrazinyl-5-(methylsulfonyl)pyridine is in the synthesis of pyrazole (B372694) derivatives. The reaction with 1,3-dicarbonyl compounds, such as β-ketoesters or diketones, leads to the formation of pyrazole rings through a condensation-cyclization cascade. This approach is a cornerstone of pyrazole synthesis and allows for the introduction of various substituents onto the pyrazole ring, depending on the choice of the dicarbonyl compound.
Another significant application is the synthesis of fused heterocyclic systems, particularly triazolopyridines. The reaction of 2-hydrazinyl-5-(methylsulfonyl)pyridine with reagents containing a one-carbon unit, such as formic acid or orthoesters, can lead to the formation of beilstein-journals.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine derivatives. These compounds are of interest due to their prevalence in biologically active molecules.
The following table summarizes the key transformations of 2-hydrazinyl-5-(methylsulfonyl)pyridine and the resulting heterocyclic products.
| Reactant for Hydrazine Derivative | Product | Reaction Type |
| 1,3-Dicarbonyl Compound | Pyrazole Derivative | Condensation-Cyclization |
| Formic Acid / Orthoester | beilstein-journals.orgnih.govresearchgate.netTriazolo[4,3-a]pyridine | Cyclization |
| Aldehyde / Ketone | Hydrazone | Condensation |
Table 1: Reactions of 2-Hydrazinyl-5-(methylsulfonyl)pyridine
Detailed research findings on the specific reaction conditions and yields for the conversion of 2-hydrazinyl-5-(methylsulfonyl)pyridine to these derivatives are often found within patent literature, where this compound serves as a key intermediate in the synthesis of proprietary molecules. These patents provide valuable, albeit sometimes less generalized, insights into the practical applications of this versatile chemical building block. The exploration of its reactivity continues to be an active area of research, driven by the quest for novel compounds with unique chemical and biological properties.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. A typical DFT study of 2-Chloro-5-(methylsulfonyl)pyridine would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. From this optimized structure, a wealth of electronic and spectroscopic information could be derived.
Electronic Structure Analysis
Understanding the electronic makeup of a molecule is key to predicting its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. acs.org A small energy gap typically signifies higher reactivity. acs.org For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying the most likely sites for nucleophilic and electrophilic attack. However, specific calculated values for the HOMO, LUMO, and the energy gap are not available in the reviewed literature.
Vibrational Spectroscopy Predictions
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating these frequencies for this compound, each vibrational mode (such as C-H stretching, C-C ring vibrations, and S=O stretching of the sulfonyl group) could be assigned to a specific calculated frequency. This theoretical spectrum is an invaluable tool for interpreting experimental spectroscopic data. Currently, no such detailed vibrational analysis for this specific compound has been published.
Molecular Electron Density Theory (MEDT) Applications
Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity, proposing that changes in electron density, rather than molecular orbital interactions, govern reaction feasibility. An MEDT study of a reaction involving this compound would analyze the flow of electron density between reactants along the reaction pathway to explain the formation of new bonds. No MEDT studies featuring this compound have been found.
Computational Studies of Reaction Mechanisms
Computational chemistry is frequently used to model entire reaction pathways, providing a step-by-step understanding of how reactants are converted into products. Such studies can identify transition states, intermediates, and the energy barriers associated with each step of a reaction. For this compound, this could involve modeling its synthesis or its reactions with other molecules. These computational explorations help to elucidate reaction mechanisms that may be difficult to study experimentally. However, no specific computational studies on the reaction mechanisms of this compound are currently published.
Energy Profiles and Reaction Pathways
Theoretical studies of chemical reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), would typically involve the calculation of the potential energy surface. This process maps the energy of the system as a function of the geometric coordinates of the atoms involved in the reaction.
For this compound, the strong electron-withdrawing nature of the methylsulfonyl group at the 5-position is expected to significantly activate the pyridine (B92270) ring towards nucleophilic attack, particularly at the 2-position where the chlorine atom is located. Computational studies would likely confirm a lower activation energy for nucleophilic substitution compared to unsubstituted 2-chloropyridine (B119429).
Reaction pathways are the specific routes a reaction follows from reactants to products. For a given reaction of this compound, there could be competing pathways. For instance, in a reaction with an amine, nucleophilic attack could theoretically occur at different positions on the pyridine ring. Computational chemistry can be employed to calculate the energy barriers for each potential pathway, thereby predicting the most likely reaction mechanism and the regioselectivity of the reaction.
Transition State Characterization
The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. Characterizing the transition state is a primary goal of computational studies of reaction mechanisms.
For a reaction involving this compound, the geometry of the transition state would be determined using quantum chemical calculations. This involves finding a stationary point on the potential energy surface that is a maximum in the direction of the reaction coordinate and a minimum in all other directions.
Once located, the transition state is characterized by several key features:
Geometry: The bond lengths and angles of the atoms in the transition state structure provide insight into the mechanism. For an SNAr reaction, one would expect to see partial bond formation between the nucleophile and the carbon atom at the 2-position, and partial bond breaking of the carbon-chlorine bond.
Vibrational Frequencies: A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the transition state to the products. All other vibrational frequencies will be real.
Energy: The energy of the transition state relative to the reactants gives the activation energy, a crucial parameter for understanding reaction kinetics.
While specific data tables for this compound are not available, a hypothetical table for a nucleophilic aromatic substitution reaction might look like this:
Hypothetical Calculated Energies for the SNAr Reaction of this compound with a Nucleophile (Nu)
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nu) | 0.0 |
| Meisenheimer Intermediate | Value would be calculated |
| Transition State | Value would be calculated |
| Products | Value would be calculated |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
